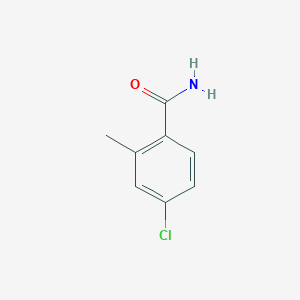

4-Chloro-2-methylbenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Organic Synthesis

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of organic synthesis and medicinal chemistry. researchgate.netwalshmedicalmedia.com The amide bond is one of the most fundamental and prevalent linkages in nature, forming the backbone of biologically crucial proteins. cbijournal.com This structural motif is present in a significant portion of all commercially available pharmaceuticals, highlighting its importance. cbijournal.com

Benzamide derivatives serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, including various heterocyclic compounds. researchgate.netijlpr.com Their synthesis can be achieved through multiple routes, such as the hydrolysis of aromatic nitriles, aminocarbonylation, and the interconversion of carboxylic acid derivatives. researchgate.net In synthetic chemistry, these derivatives are not only final targets but also crucial precursors for creating diverse molecular architectures with a wide spectrum of biological activities. ijlpr.comstmjournals.com For instance, they are used in the synthesis of quinazolinones and other complex heterocyclic systems. ijlpr.com The development of efficient methods for creating N-aryl and N-alkyl benzamides continues to be an active area of research, aiming for improved yields and milder reaction conditions. cbijournal.com

Importance of Halogenated and Alkyl-Substituted Benzamides in Chemical Research

The strategic placement of halogen atoms and alkyl groups on the benzamide scaffold profoundly influences the molecule's physicochemical properties and biological activity. This makes halogenated and alkyl-substituted benzamides a subject of intense research interest.

Halogenation , the process of introducing one or more halogen atoms, is a key strategy in drug design. acs.org Halogens can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The incorporation of a halogen like chlorine can alter the electronic nature of the aromatic ring and introduce the possibility of halogen bonding, a specific and directional interaction that can enhance binding to protein receptors. acs.orgmdpi.com This modification is often used to improve the selectivity and efficacy of drug candidates. acs.org Research on halogenated benzamides has been crucial in developing new therapeutic agents. dcu.iedcu.ie

Alkyl substitution , such as the addition of a methyl group, also plays a critical role. Alkyl groups can affect the molecule's conformation and steric profile, influencing how it fits into a receptor's active site. rsc.orgacs.org The presence of an alkyl group can also impact the compound's solubility and metabolic pathways. The combination of both halogen and alkyl substituents, as seen in 4-Chloro-2-methylbenzamide, allows for fine-tuning of the molecule's properties. This dual substitution is explored in the synthesis of compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. nih.govdegres.eu

Scope and Research Objectives for this compound

This compound is a disubstituted benzamide that serves primarily as a valuable intermediate and building block in organic synthesis. Its chemical structure, featuring both a chloro and a methyl substituent on the benzene ring, makes it a useful precursor for constructing more complex molecules with specific functionalities.

The primary research objective for this compound is its application in the synthesis of novel chemical entities. For example, its precursor, 4-chloro-2-methyl benzoic acid, is utilized in multi-step syntheses to create complex derivatives, such as those incorporating piperazine (B1678402) and sulfonamide moieties, which have been investigated for potential antimicrobial properties. degres.eu This highlights the role of the this compound core in providing a foundational structure for the development of new compounds with potential biological activity.

Research involving this compound focuses on its chemical reactivity and its utility in forming new amide bonds and other functional group transformations. The presence of the chloro and methyl groups provides specific steric and electronic properties that can be exploited in targeted chemical reactions. While it is a key component in the synthesis of larger molecules, the direct biological profile of this compound itself is not the primary focus of the available research; rather, its significance lies in its role as a fundamental tool for chemical innovation.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1117843-17-0 | chembk.com |

| Molecular Formula | C8H8ClNO | chembk.com |

| Molecular Weight | 169.61 g/mol | chembk.com |

| MDL Number | MFCD12922943 | chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVMBIZATLJJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Characterization of 4 Chloro 2 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. By analyzing chemical shifts, spin-spin coupling patterns, and through-bond or through-space correlations, a definitive structural assignment of 4-Chloro-2-methylbenzamide can be achieved.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The one-dimensional ¹H and ¹³C NMR spectra of this compound offer a foundational understanding of its molecular structure. Each unique proton and carbon atom in the molecule gives rise to a distinct signal in the respective spectrum, with its position (chemical shift) being highly sensitive to the local electronic environment.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the methyl group protons, and the amide protons. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons. The methyl group protons usually appear as a singlet, while the amide protons can sometimes be broad and may exchange with deuterium (B1214612) in certain solvents.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the methyl carbon.

¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.27 - 7.36 | m | - |

| Aromatic-H | 7.69 | d | 8.0 |

| Amide-NH₂ | 6.49 | bs | - |

| Methyl-CH₃ | 2.39 | s | - |

Data sourced from a study on N-benzyl-4-methylbenzamide, which provides analogous data. rsc.org

¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168-170 |

| Aromatic C-Cl | ~135 |

| Aromatic C-C(O)NH₂ | ~133 |

| Aromatic C-CH₃ | ~139 |

| Aromatic CH | ~127-129 |

| Methyl (CH₃) | ~20-21 |

The chemical shifts observed in the NMR spectra of this compound are significantly influenced by the electronic effects of the chloro and methyl substituents on the benzene (B151609) ring. The chlorine atom, being electronegative, exerts a deshielding effect on the nearby carbon and proton nuclei, causing their signals to appear at a higher chemical shift (downfield). nih.gov This effect is primarily due to a combination of through-bond inductive withdrawal and paramagnetic contributions. nih.gov

Conversely, the methyl group is an electron-donating group, which tends to shield the adjacent nuclei, leading to an upfield shift in their resonance frequencies. The interplay of these opposing electronic effects, along with the amide group's influence, determines the final chemical shift values for each nucleus in the aromatic ring. mdpi.comchemistryviews.org Studies on similar substituted benzamides have shown that substituent effects on ¹³C chemical shifts are not solely governed by resonance effects but are also significantly influenced by changes in the σ-bonding framework. nih.govrsc.org

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to understand the connectivity and spatial arrangement of atoms, two-dimensional (2D) NMR experiments are invaluable. Techniques like COSY and HSQC are routinely employed for this purpose. acs.orgrsc.org

COSY is a homonuclear correlation experiment that reveals spin-spin coupling relationships between protons. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, confirming their connectivity on the benzene ring. This technique is instrumental in piecing together the proton network within the molecule. researchgate.net

The HSQC experiment is a heteronuclear correlation technique that maps the correlation between protons and their directly attached carbon atoms. researchgate.net For this compound, the HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal. Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal. This powerful experiment allows for the direct and unambiguous assignment of carbon signals based on the more easily interpretable proton spectrum. acs.orgrsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Studies

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the spatial relationships between atoms within a molecule. It detects through-space correlations between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds. This information is critical for elucidating the preferred three-dimensional conformation of the molecule in solution.

For this compound, NOESY experiments can reveal the orientation of the amide group relative to the substituted benzene ring. Key spatial proximities can be identified by the presence of cross-peaks in the NOESY spectrum. For instance, a correlation between the amide protons (-NH₂) and the aromatic proton at the C3 position would indicate a specific rotational conformation around the C(aryl)-C(amide) bond. Similarly, correlations between the methyl protons (-CH₃) at the C2 position and the adjacent aromatic proton (H3) would confirm their proximity, as expected from the primary structure. The absence or presence of a NOE between the amide protons and the C2-methyl group protons provides direct evidence for the rotational state of the amide moiety.

Table 1: Expected NOESY Correlations for this compound

| Interacting Protons | Expected NOE | Conformational Significance |

|---|---|---|

| C2-CH₃ ↔ H3 (Aromatic) | Strong | Confirms proximity and helps assign aromatic signals. |

| -NH₂ ↔ H3 (Aromatic) | Variable | Presence and intensity indicate the preferred rotational conformation of the amide group. |

Dynamic NMR Spectroscopy for Rotational Barriers and Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent molecular phenomena, such as the restricted rotation around chemical bonds. hopto.org In amides, the resonance delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double-bond character to the C-N bond, restricting its free rotation. nanalysis.com Furthermore, in N-substituted benzamides, rotation around the C(aryl)-C(O) single bond is also hindered. acs.org

In the case of this compound, DNMR studies, typically involving variable-temperature NMR experiments, can quantify the energy barrier for rotation around the C(aryl)–C(O) bond. montana.edu At low temperatures, this rotation is slow on the NMR timescale, and protons that are chemically non-equivalent due to the fixed conformation would show separate signals. As the temperature is raised, the rate of rotation increases. This causes the distinct signals to broaden, coalesce into a single broad peak at a specific temperature (the coalescence temperature), and finally sharpen into a time-averaged singlet at higher temperatures. montana.edu

The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency difference between the signals in the slow-exchange regime. Studies on the parent compound, N-methylbenzamide, have shown a barrier of approximately 2.80 kcal/mol for rotation around the C(aryl)−C(O) bond. acs.org The substitution pattern in this compound, particularly the ortho-methyl group, is expected to influence this barrier due to steric effects.

Table 2: Typical Rotational Energy Barriers in Related Benzamides

| Compound | Rotational Bond | Method | Activation Energy (ΔG‡) |

|---|---|---|---|

| N-Methylbenzamide | C(aryl)–C(O) | ab initio Calculation | ~2.80 kcal/mol acs.org |

| N,N-Dimethylbenzamide | C–N (Amide) | DNMR | ~15-17 kcal/mol |

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is essential for identifying functional groups and analyzing the complete vibrational structure of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. masterorganicchemistry.com Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for qualitative analysis. The spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two distinct bands in the 3400-3100 cm⁻¹ region. researchgate.net The strong absorption band around 1680-1640 cm⁻¹ is attributed to the C=O stretching vibration (Amide I band). libretexts.org The N-H bending vibration, often coupled with C-N stretching, gives rise to the Amide II band around 1650-1550 cm⁻¹. Aromatic C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region, while the C-Cl stretching vibration produces a strong band in the lower frequency region, typically around 800-600 cm⁻¹.

Table 3: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3400 - 3100 | Medium-Strong |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2870 | Medium |

| C=O Stretch (Amide I) | -C=O | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | -NH₂ | 1650 - 1550 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Symmetrical and non-polar bonds tend to produce strong Raman signals.

In the Raman spectrum of this compound, the aromatic ring stretching and breathing modes are expected to be particularly intense. The C-Cl bond, being highly polarizable, also gives a strong Raman signal. The C=O stretch is typically weaker in Raman than in IR but is still observable. The symmetric N-H stretch of the amide group may also be detected. This technique is especially useful for observing skeletal vibrations of the benzene ring that are weak or forbidden in the IR spectrum. spectroscopyonline.com

Table 4: Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Shift Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3400 - 3100 | Weak-Medium |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Strong |

| C=O Stretch (Amide I) | -C=O | 1670 - 1630 | Medium |

| C=C Stretch | Aromatic Ring | 1610 - 1570 | Strong |

| Ring Breathing Mode | Aromatic Ring | ~1000 | Strong |

Correlative Analysis of Experimental Vibrational Spectra

A correlative analysis of FT-IR and Raman spectra provides a more comprehensive understanding of the vibrational modes of this compound. According to the rule of mutual exclusion, for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the principle that the two techniques provide complementary information holds true.

For example, the highly polar C=O and N-H bonds produce strong signals in the FT-IR spectrum due to a large change in dipole moment during vibration. masterorganicchemistry.com Conversely, the aromatic ring's C=C bonds and the C-Cl bond are more polarizable, leading to strong signals in the Raman spectrum. spectroscopyonline.com By comparing the two spectra, vibrational modes can be assigned with greater confidence, and a complete vibrational profile of the molecule can be constructed, aiding in its definitive identification and structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular mass of a compound with high accuracy and precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a molecule. researchgate.net

For this compound, with the molecular formula C₈H₈ClNO, HRMS provides its exact monoisotopic mass. nih.govnih.gov The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to the theoretical value to confirm the molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two distinct peaks for the molecular ion: the [M]⁺ peak (containing ³⁵Cl) and the [M+2]⁺ peak (containing ³⁷Cl), with a relative intensity ratio of roughly 3:1. The observation of this pattern in the HRMS spectrum provides definitive proof of the presence of one chlorine atom in the molecule.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO |

| Theoretical Monoisotopic Mass ([M]⁺, for ³⁵Cl) | 169.02944 Da nih.gov |

| Theoretical Monoisotopic Mass ([M+2]⁺, for ³⁷Cl) | 171.02649 Da |

Molecular Ion Peak Identification

The molecular ion (M+) peak is a direct indicator of the molecular weight of the compound. For this compound (C8H8ClNO), the calculated molecular weight is approximately 169.61 g/mol . nih.gov In its mass spectrum, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 169. nih.gov

A characteristic feature of compounds containing chlorine is the presence of an isotopic peak (M+2) due to the natural abundance of the ³⁷Cl isotope. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with relative abundances of approximately 75.8% and 24.2%, respectively. This results in the appearance of an M+2 peak with an intensity of about one-third of the molecular ion peak (M+). Therefore, in the mass spectrum of this compound, a peak at m/z 171 is expected, corresponding to the molecule containing the ³⁷Cl isotope. The presence of this isotopic cluster is a strong confirmation of a chlorine atom in the molecule.

| Ion | m/z (mass/charge) | Significance |

| [M]⁺ | 169 | Molecular ion containing ³⁵Cl |

| [M+2]⁺ | 171 | Isotopic molecular ion containing ³⁷Cl |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern in a mass spectrum provides a "fingerprint" for a molecule, revealing details about its structural components. libretexts.org The major fragmentation pathways for this compound involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring.

One of the most significant fragment ions observed in the spectrum is at m/z 139. This peak corresponds to the loss of the amide group (-NH₂) from the molecular ion, resulting in the formation of a 4-chloro-2-methylbenzoyl cation. nih.gov This fragmentation is a common characteristic of benzamide (B126) derivatives.

Another prominent peak is found at m/z 111. This ion is formed by the subsequent loss of a carbonyl group (CO) from the [M-NH₂]⁺ fragment (m/z 139). nih.gov This fragmentation leads to the formation of a chlorotolyl cation.

Further fragmentation of the chlorotolyl cation (m/z 111) can occur through the loss of a chlorine atom, although this is generally less favorable than other fragmentation pathways. The stability of the resulting ions plays a crucial role in determining the observed fragmentation pattern.

The table below summarizes the key fragment ions observed in the mass spectrum of this compound and their proposed structures.

| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss |

| 169 | [C₈H₈ClNO]⁺ | - |

| 139 | [C₈H₅ClO]⁺ | NH₂ |

| 111 | [C₇H₅Cl]⁺ | CO |

Solid-State Structural Data for this compound Not Publicly Available

Despite a comprehensive search of chemical and crystallographic databases, the single-crystal X-ray diffraction data for the compound this compound is not available in the public domain. As a result, a detailed analysis of its solid-state structure, as requested, cannot be provided.

Scientific literature contains detailed crystallographic analyses of structurally related compounds, such as N-(4-chlorophenyl)-2-methylbenzamide and 4-chloro-N-methylbenzamide. nih.govnih.goviucr.orgresearchgate.net These studies reveal common structural motifs in benzamides, including the formation of hydrogen-bonded chains and specific conformations of the amide group relative to the benzene rings. nih.govnih.gov For instance, in N-(4-chlorophenyl)-2-methylbenzamide, molecules are linked into chains via N-H⋯O hydrogen bonds. nih.govnih.gov

However, the specific bond lengths, bond angles, torsional angles, and the precise nature of intermolecular interactions are unique to each compound, influenced by the specific placement of substituents on the aromatic ring. The substitution pattern of chlorine at the 4-position and a methyl group at the 2-position in this compound would lead to a unique crystal packing and supramolecular architecture that cannot be accurately extrapolated from related structures.

A thorough investigation for the synthesis and characterization of this compound in scientific journals also did not yield any publications containing its single-crystal X-ray diffraction data. rsc.orgnih.govgoogle.com

Therefore, without the primary crystallographic data (e.g., a Crystallographic Information File or CIF), it is not possible to generate the requested in-depth article on the solid-state structural elucidation and crystal engineering of this compound.

Solid State Structural Elucidation and Crystal Engineering of 4 Chloro 2 Methylbenzamide

Crystal Packing Analysis

Formation of Centrosymmetric Dimers and Infinite Chains

In the crystalline state, benzamide (B126) derivatives commonly form predictable hydrogen-bonded structures. Primary amides like 4-Chloro-2-methylbenzamide are expected to form centrosymmetric dimers. This occurs through pairs of N−H···O hydrogen bonds between the amide groups of two molecules, creating a robust R²₂(8) ring motif. This dimeric structure is a common feature in the crystal packing of many benzamides and related molecules. scirp.orgresearchgate.net

These dimers can then serve as building blocks for larger supramolecular assemblies. In many related crystal structures, such as those of other substituted benzamides, these dimers are linked into infinite chains. researchgate.netiucr.org For instance, in N-(4-chlorophenyl)-3-methylbenzamide, molecules are connected by N–H⋯O hydrogen bonds to form infinite chains along a crystallographic axis. vulcanchem.com Similarly, 2-Chloro-N-(4-methylphenyl)benzamide molecules are linked into infinite chains via intermolecular N—H⋯O hydrogen bonds. researchgate.net While a specific study for this compound is not detailed in the provided results, this recurring pattern in analogous compounds suggests a high probability of a similar chain formation.

Three-Dimensional Lattice Stabilization Mechanisms

The stability of the three-dimensional crystal lattice is not solely reliant on the strong N−H···O hydrogen bonds. A variety of weaker intermolecular interactions also play a critical role. These include C−H···O and C-H···π contacts, as well as halogen interactions involving the chlorine atom. nih.govnih.gov The interplay of these forces creates a complex and stable three-dimensional network.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into contributions from different types of atomic contacts.

While a specific Hirshfeld analysis for this compound was not found, studies on analogous benzamide derivatives provide insight into the expected distribution of intermolecular contacts. For related chloro-substituted benzamides, the most significant contributions to crystal packing typically arise from H···H, C···H/H···C, and H···Cl/Cl··H contacts. researchgate.netresearchgate.net For example, in one study of a fluorinated benzamide derivative, H···H contacts accounted for 26.6% of the surface, while S···H/H···S and Cl···H/H···Cl contacts also made substantial contributions. researchgate.netiucr.org This quantitative analysis highlights the importance of not just classical hydrogen bonds but also weaker contacts in stabilizing the crystal structure.

Interactive Table: Typical Intermolecular Contact Contributions in Substituted Benzamides from Hirshfeld Surface Analysis

A representative breakdown of intermolecular contacts for a related compound, N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, is detailed below. iucr.org

| Contact Type | Contribution (%) |

| H···H | 26.6 |

| S···H/H···S | 13.8 |

| Cl···H/H···Cl | 9.5 |

| O···H/H···O | 6.7 |

| F···H/H···F | 6.6 |

| Other | 36.8 |

Energy Framework Calculations for Intermolecular Energy Contributions

To further understand the energetics of crystal packing, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors, partitioning them into electrostatic, polarization, dispersion, and repulsion components. The results can be visualized as frameworks, highlighting the strongest interaction pathways within the crystal.

Studies on related amide-containing molecular crystals frequently reveal that dispersion forces are the dominant contribution to the stabilization energy, even in the presence of strong hydrogen bonds. researchgate.net For N,N'-(cyclohexane-1,4-dicarbonothioyl)bis(4-methylbenzamide), energy framework analysis showed that the crystal packing is primarily stabilized by dispersion energy. researchgate.net Quantitative analysis of molecular pairs in other indole (B1671886) derivatives also demonstrates that while hydrogen bonds provide significant stabilization, the cumulative effect of weaker, dispersive interactions throughout the crystal is substantial. iosrjournals.org These findings suggest that a similar energy landscape, with a major contribution from dispersion forces, would likely be observed for this compound.

Polymorphism Research in Benzamide Derivatives and its Potential for this compound

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a phenomenon of great importance in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit different physical properties, including stability, solubility, and melting point.

Identification of Different Crystalline Forms

Benzamide itself is a classic example of a polymorphic compound, with at least four known crystalline forms. acs.orgresearchgate.netresearchgate.net The first polymorph was identified nearly two centuries ago, but the structures of its metastable forms (Forms II, III, and IV) have been characterized much more recently. researchgate.netosti.gov The study of benzamide and its derivatives shows that polymorphism is a common occurrence. acs.orgresearchgate.net Factors such as conformational flexibility and the potential for varied hydrogen-bonding motifs can lead to the formation of different crystal packings under different crystallization conditions. acs.org

Given the well-documented polymorphic nature of the parent benzamide molecule and numerous other derivatives, it is highly probable that this compound could also exhibit polymorphism. acs.orgresearchgate.netdcu.ie The presence of the chloro and methyl substituents introduces additional variables that could influence crystal packing, potentially leading to different, stable or metastable, crystalline forms. The exchange of a chloro and methyl group between molecules has been shown to impact crystal structures, sometimes leading to isomorphous crystals. researchgate.net A systematic search for polymorphs of this compound could therefore reveal new crystalline phases with distinct properties.

Impact of Polymorphism on Solid-State Properties

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for chemical compounds, particularly in the pharmaceutical industry, as different polymorphs can exhibit varied physical properties. These properties include melting point, solubility, and stability, which can, in turn, affect a compound's performance and application. google.comgoogle.com

For this compound, there is no published research detailing the existence of any polymorphs. Consequently, an analysis of how different crystalline forms might impact its solid-state properties cannot be conducted. Such a study would require the discovery and characterization of at least two polymorphic forms, which has not been reported.

Computational Crystal Structure Prediction

Computational Crystal Structure Prediction (CSP) is a powerful theoretical tool used to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram. xtalpi.comschrodinger.comrsc.org These methods are instrumental in identifying potential polymorphs and understanding the energetic landscape of a compound's solid forms, often guiding experimental polymorph screening. google.com

A search of scientific databases indicates that no computational studies on the crystal structure prediction of this compound have been published. Therefore, there is no available data on its predicted crystal energy landscape, potential stable or metastable polymorphs, or the intermolecular interactions that would govern its crystal packing.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methylbenzamide

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For 4-Chloro-2-methylbenzamide, a DFT analysis would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance of computational cost and accuracy.

Geometry Optimization and Validation with Experimental Data

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the potential energy of the molecule at various atomic arrangements until a minimum energy conformation (the ground state) is found. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral (torsion) angles.

In the absence of a published computational study for this compound, it is not possible to provide a data table of its specific optimized geometrical parameters. Typically, once a theoretical structure is optimized, it is validated by comparing the calculated parameters with experimental data, most commonly from X-ray crystallography. For instance, a study on the related compound N-(4-chlorophenyl)-2-methylbenzamide determined specific dihedral angles between its constituent rings through X-ray diffraction, a practice that would be essential for validating any theoretical model of this compound. nih.gov

Below is a representative table illustrating the type of data that would be generated from a geometry optimization of this compound.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following values are for illustrative purposes only and are not based on actual research findings for this specific molecule.)

| Parameter | Bond/Atoms Involved | Hypothetical Calculated Value |

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N | 1.36 Å |

| Bond Angle | O=C-N | 122.5° |

| Bond Angle | C-C-Cl | 119.8° |

| Dihedral Angle | C-C-C=O | 180.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding a molecule's electronic behavior.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, making it the primary site for electrophilic attack. In a molecule like this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring and the amide group. The energy of the HOMO (E_HOMO) is related to the ionization potential of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital that is devoid of electrons. It signifies the ability of a molecule to accept electrons and is the most likely site for a nucleophilic attack. For this compound, the LUMO would likely be centered on the benzamide (B126) moiety, particularly the carbonyl carbon and the aromatic ring system. The energy of the LUMO (E_LUMO) is related to the electron affinity.

HOMO-LUMO Energy Gap Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For related chloro-benzamide derivatives, DFT calculations have placed this gap in the range of 4-5 eV.

Interactive Data Table: Hypothetical FMO Properties for this compound (Note: The following values are for illustrative purposes only and are not based on actual research findings for this specific molecule.)

| Property | Hypothetical Calculated Value (eV) |

| E_HOMO | -6.50 |

| E_LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the amide group (-NH2) would exhibit a positive potential (blue), making them potential hydrogen bond donors. The chlorine atom, while electronegative, often presents a region of positive potential known as a σ-hole, which can participate in specific non-covalent interactions. The aromatic ring would show a mixed potential, influenced by the electron-withdrawing chloro and amide groups and the electron-donating methyl group.

Mulliken Charge Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the constituent atoms of a molecule. niscpr.res.inresearchgate.net This analysis provides insights into the electronic structure, dipole moment, molecular polarizability, and other properties of a molecular system. niscpr.res.in The distribution of these charges is crucial for understanding the molecule's reactivity and intermolecular interactions.

A representative distribution of calculated Mulliken atomic charges for this compound is presented below. These values illustrate the expected charge separation within the molecule.

Table 1: Illustrative Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| C1 (C-NH2) | +0.65 |

| C2 (C-CH3) | +0.15 |

| C3 | -0.20 |

| C4 (C-Cl) | +0.10 |

| C5 | -0.18 |

| C6 | -0.12 |

| Cl | -0.25 |

| C (methyl) | -0.55 |

| H (methyl) | +0.18 |

| N | -0.70 |

| H (amide) | +0.35 |

| O | -0.60 |

Note: These values are illustrative and based on theoretical principles. The numbering of the benzene ring starts from the carbon attached to the amide group.

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are powerful tools for predicting the chemical behavior of molecules. chemrxiv.orgresearchgate.net These descriptors help in understanding the stability, reactivity, and the specific sites of electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. niscpr.res.in

From these frontier orbital energies, global reactivity descriptors such as chemical potential (μ) and chemical hardness (η) can be calculated. researchgate.net

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large energy gap, while a "soft" molecule has a small energy gap.

Table 2: Theoretical Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.6 |

| Chemical Potential (μ) | -4.0 |

| Chemical Hardness (η) | 2.8 |

Note: These values are illustrative and based on typical DFT calculation results for similar aromatic compounds.

The electrophilicity index (ω) and nucleophilicity index (N) provide a quantitative measure of a molecule's ability to act as an electrophile or a nucleophile, respectively. researchgate.net

Electrophilicity Index (ω): This index, defined by Parr, represents the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is calculated using the chemical potential and hardness as ω = μ² / (2η). researchgate.net

Nucleophilicity Index (N): This is often defined relative to a standard reference molecule. A simple approach considers the HOMO energy as an indicator of nucleophilicity.

Based on the illustrative values from Table 2, the electrophilicity index for this compound can be calculated, indicating its propensity to accept electrons.

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors like the Fukui function (f(r)) identify the most reactive sites within the molecule. scm.comwikipedia.org The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com Condensed Fukui functions simplify this by providing values for each atomic site.

There are two main types of Fukui functions for predicting reactivity:

f+(r): For nucleophilic attack (attack by a nucleophile), this function indicates the sites most susceptible to gaining an electron.

f-(r): For electrophilic attack (attack by an electrophile), this function indicates the sites most likely to lose an electron.

For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent oxygen atom. The oxygen and nitrogen atoms are likely sites for electrophilic attack due to their lone pairs of electrons. The benzene ring itself will have specific sites activated or deactivated towards electrophilic substitution based on the directing effects of the chloro, methyl, and amide groups.

Table 3: Predicted Reactive Sites in this compound using Fukui Functions

| Atom/Region | Predicted Site for Nucleophilic Attack (High f+) | Predicted Site for Electrophilic Attack (High f-) |

|---|---|---|

| Carbonyl Group | Carbon (C=O) | Oxygen (C=O) |

| Amide Group | - | Nitrogen |

| Benzene Ring | C3, C5 | C2, C6 |

Note: Predictions are based on the electronic properties of the substituents.

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule. niscpr.res.inias.ac.in Theoretical vibrational frequency calculations using DFT methods can aid in the assignment of the experimentally observed spectral bands. niscpr.res.inias.ac.in Calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors in the theoretical model.

The key vibrational modes expected for this compound include:

N-H stretching: Typically appears as a pair of bands in the 3400-3500 cm-1 region for a primary amide. acs.org

C-H stretching: Aromatic C-H stretches are found around 3000-3100 cm-1, while aliphatic C-H stretches from the methyl group appear just below 3000 cm-1. ias.ac.in

C=O stretching (Amide I band): This is a very strong and characteristic absorption, typically found in the range of 1630–1690 cm-1. acs.org

N-H bending (Amide II band): This mode is observed around 1590-1650 cm-1.

C-Cl stretching: This vibration is expected in the 600-800 cm-1 region. ias.ac.in

Table 4: Correlation of Key Vibrational Modes for this compound

| Vibrational Mode | Typical Experimental Frequency Range (cm-1) |

|---|---|

| N-H Asymmetric & Symmetric Stretching | 3500 - 3400 |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching | 2980 - 2870 |

| C=O Stretching (Amide I) | 1690 - 1630 |

| N-H Bending (Amide II) | 1650 - 1590 |

| C-C Ring Stretching | 1600 - 1450 |

| C-Cl Stretching | 800 - 600 |

Solvent Effects Modeling Using Continuum Models (e.g., SCRF, CPCM)

Computational studies are often performed on isolated molecules in the gas phase. However, chemical reactions and measurements are typically conducted in a solvent. Continuum solvation models, such as the Self-Consistent Reaction Field (SCRF) and the Conductor-like Polarizable Continuum Model (CPCM), are used to account for the effects of the solvent on the molecule's properties. ajrconline.orgworldscientific.com These models represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

The inclusion of solvent effects can significantly alter calculated properties:

Geometry and Stability: The relative energies of different conformers can change, potentially leading to a different most stable structure in solution compared to the gas phase.

Charge Distribution and Dipole Moment: The charge distribution within the molecule can become more polarized in a polar solvent, leading to an increase in the calculated dipole moment. ajrconline.org

Reactivity Descriptors: The energies of the HOMO and LUMO can be shifted by the solvent, which in turn modifies the calculated chemical hardness, potential, and electrophilicity. ajrconline.org

Vibrational Frequencies: The frequencies of vibrational modes, particularly those involving polar bonds like C=O and N-H, can shift upon solvation due to interactions like hydrogen bonding.

For this compound, moving from a non-polar solvent to a polar solvent like water or methanol (B129727) would be expected to increase its dipole moment and stabilize charge-separated states. worldscientific.com This can influence its reactivity and spectroscopic characteristics.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties through computational chemistry offers profound insights into the potential of molecules for applications in photonics and optoelectronics. Organic molecules, in particular, are of great interest due to their high NLO responses, fast optical switching capabilities, and the potential for tailored design through chemical synthesis. For this compound, theoretical predictions of NLO properties are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT).

DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the determination of electronic properties that govern the NLO response. ipme.ru These properties arise from the interaction of a material with an applied electric field, such as that from a high-intensity laser. The polarization (P) of a molecule in the presence of an electric field (E) can be described by a power series, where the coefficients are the polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. The first hyperpolarizability (β) is the primary determinant of second-order NLO phenomena like second-harmonic generation (SHG).

Computational models first optimize the molecular geometry of this compound to its lowest energy state. Subsequently, electronic properties, including the dipole moment, polarizability, and hyperpolarizability, are calculated. These calculations are fundamental to predicting whether a compound can be a viable NLO material. mdpi.comnih.gov

Anisotropy of Polarizability

The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. This property is not typically uniform in all directions, especially for non-symmetrical molecules. The anisotropy of polarizability (Δα) quantifies this directional dependence. It is a critical parameter because a high degree of anisotropy is often associated with a significant NLO response.

The polarizability is a second-rank tensor with nine components (αxx, αxy, αxz, etc.). The anisotropy is calculated from the principal components of this tensor. In computational studies, after the polarizability tensor components are determined, the anisotropy can be calculated using the following formula:

Δα = [((α_xx - α_yy)² + (α_yy - α_zz)² + (α_zz - α_xx)² + 6(α_xy² + α_xz² + α_yz²)) / 2]^(1/2)

A large value for the anisotropy of polarizability in this compound would suggest a significant delocalization of electrons along a preferred axis, which is a key feature for efficient intramolecular charge transfer (ICT) and, consequently, a strong NLO response.

Table 1: Theoretical Anisotropy of Polarizability for this compound Note: Specific computational data for this compound were not available in the reviewed scientific literature. The table structure is provided for illustrative purposes.

| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|---|

| Anisotropy of Polarizability | Δα | Data not available | Data not available |

Mean Polarizability and Static Dipole Moment

The mean polarizability (α₀ or <α>) and the static dipole moment (μ) are fundamental electronic properties that are essential for understanding a molecule's NLO characteristics.

The mean polarizability is the average polarizability of a molecule over all directions. It is calculated from the diagonal components of the polarizability tensor:

α₀ = (α_xx + α_yy + α_zz) / 3

The static dipole moment (μ) is a measure of the intrinsic asymmetry in the charge distribution of a molecule, resulting in a permanent separation of positive and negative charges. It is a vector quantity with components in the x, y, and z directions (μx, μy, μz), and the total dipole moment is calculated as:

μ_total = (μ_x² + μ_y² + μ_z²)^(1/2)

Table 2: Theoretical Mean Polarizability and Static Dipole Moment for this compound Note: Specific computational data for this compound were not available in the reviewed scientific literature. The table structure is provided for illustrative purposes.

| Parameter | Symbol | Calculated Value |

|---|---|---|

| Mean Polarizability | α₀ | Data not available (a.u.) |

| Static Dipole Moment | μ | Data not available (Debye) |

First-Order Hyperpolarizability Values

The first-order hyperpolarizability (β or β_total) is the most critical parameter for quantifying a molecule's potential for second-order NLO applications. It represents the nonlinear response of the molecular dipole moment to an external electric field and is responsible for phenomena such as second-harmonic generation.

Like polarizability, hyperpolarizability is a tensor property with multiple components (e.g., βxxx, βxyy, βzzz). The total first hyperpolarizability is calculated from these individual tensor components. A common formula used is: sciensage.info

β_total = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)

The calculated value is often compared to that of a standard reference material, such as urea (B33335), to gauge its NLO efficiency. mdpi.comnih.gov A significantly larger β value than urea suggests the material has promise for NLO applications. Theoretical calculations using DFT methods have become a standard tool for predicting the β values of new molecules before undertaking complex synthesis and experimental characterization. acs.org The magnitude of β is highly sensitive to the molecular structure, particularly the presence and positioning of electron donor and acceptor groups and the extent of the π-conjugated system that connects them.

Table 3: Theoretical First-Order Hyperpolarizability for this compound Note: Specific computational data for this compound were not available in the reviewed scientific literature. The table structure is provided for illustrative purposes.

| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|---|

| First Hyperpolarizability | β_total | Data not available | Data not available |

Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 Methylbenzamide

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the rates and energy changes associated with the chemical transformations of 4-Chloro-2-methylbenzamide. While comprehensive data for this specific molecule is not extensively available, valuable insights can be drawn from studies on closely related substituted benzamides. Key transformations for benzamides include hydrolysis, chlorination, and rearrangement reactions. researchgate.net

Determination of Rate Constants for Key Transformations

Rate constants quantify the speed of a chemical reaction. For benzamide (B126) derivatives, these constants are often determined for reactions like hydrolysis or rearrangements. A notable example is the Hofmann rearrangement, a process that converts amides into primary amines. numberanalytics.com A kinetic study on the Hofmann rearrangement of 4- and 5-substituted 2-chloro-N-chlorobenzamides provides critical data that can serve as a proxy for understanding the reactivity of this compound. oup.com In this reaction, the rate-determining step is the migration of the aryl group, and the rate constant is influenced by the electronic nature of the substituents on the benzene (B151609) ring. oup.com

For the related compound 2-Chloro-4-methyl-N-chlorobenzamide, the first-order rate constant (k₁) for the rearrangement was determined at various temperatures. oup.com These values are crucial for predicting how quickly the compound will react under specific conditions.

Table 1: First-Order Rate Constants for the Hofmann Rearrangement of 2-Chloro-4-methyl-N-chlorobenzamide oup.com

| Temperature (°C) | Rate Constant (k₁) x 10⁴ (s⁻¹) |

|---|---|

| 20.00 | 23.41 |

| 25.00 | 48.8 |

| 30.00 | 98.7 |

| 35.00 | 196.8 |

This interactive table provides the rate constants for the Hofmann rearrangement of a closely related compound, illustrating the temperature dependence of the reaction rate.

Similarly, studies on the chlorination of benzamide show that the apparent second-order rate constants are in the range of 5.8 × 10⁻³ to 1.8 M⁻¹s⁻¹ at pH 8, indicating that the reaction rate is dependent on the concentration of both the amide and the chlorinating agent. researchgate.net

Pseudo-First-Order Kinetics Studies

In many reactions involving this compound, one reactant may be present in a large excess, causing its concentration to remain effectively constant throughout the reaction. Under these conditions, the reaction can be treated using pseudo-first-order kinetics. This approach simplifies the rate law, allowing for easier determination of the rate constant with respect to the limiting reactant. researchgate.net

For instance, the hydrolysis of amides in strongly acidic or basic solutions is often studied under pseudo-first-order conditions, where the concentration of water and the catalyst (H⁺ or OH⁻) is much higher than the amide concentration. researchgate.netcdnsciencepub.com The degradation of various organic pollutants via chlorination or ozonation has also been successfully modeled using pseudo-first-order kinetics. researchgate.netbioline.org.br In the Hofmann rearrangement study of substituted 2-chloro-N-chlorobenzamides, the experiments were conducted with a high concentration of sodium hydroxide (B78521), ensuring the reaction followed first-order kinetics with respect to the N-chloroamide. oup.com

Activation Energy and Thermodynamic Parameter Calculations

Activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) are key thermodynamic parameters that describe the energy barrier and the molecular order of the transition state. These values can be derived from the temperature dependence of the rate constants using the Arrhenius and Eyring equations.

For the Hofmann rearrangement of 2-Chloro-4-methyl-N-chlorobenzamide, the activation enthalpy (ΔH‡) was calculated to be 26.57 ± 0.03 kcal/mol, and the activation entropy (ΔS‡) was 18.52 ± 0.11 e.u. (entropy units). oup.com The positive entropy of activation suggests that the transition state is more disordered than the reactants, which is consistent with a concerted mechanism where bond breaking and bond formation occur simultaneously. oup.com In contrast, the chlorination of various other amides shows activation energies in the range of 62-88 kJ/mol (approximately 15-21 kcal/mol). researchgate.net

Table 2: Activation Parameters for the Hofmann Rearrangement of Substituted 2-Chlorobenzamides oup.com

| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|

| 2-Cl-4-CH₃O | 25.05 ± 0.14 | 16.8 ± 0.47 |

| 2-Cl-4-CH₃ | 26.57 ± 0.03 | 18.52 ± 0.11 |

| 2-Cl-5-CH₃ | 27.02 ± 0.01 | 18.37 ± 0.03 |

| 2,4-di-Cl | 27.44 ± 0.04 | 17.04 ± 0.14 |

This interactive table compares the activation enthalpy and entropy for the Hofmann rearrangement of several related compounds, highlighting the influence of substituents on the reaction's thermodynamics.

Influence of pH on Reaction Rates and Equilibrium Constants

The pH of the reaction medium can have a dramatic effect on the rate and equilibrium of reactions involving this compound. The amide group itself can be protonated under acidic conditions or deprotonated (at the nitrogen) under strongly basic conditions.

Amide hydrolysis, for example, is subject to both specific acid and specific base catalysis. researchgate.net The reaction rate typically passes through a minimum in the neutral pH range and increases at both low and high pH. cdnsciencepub.com For chlorination reactions, pH is a critical factor as it governs the equilibrium between different chlorine species (e.g., HOCl and OCl⁻). researchgate.net Generally, chlorination rates for amides increase with increasing pH. researchgate.net In the degradation of other chlorinated phenols, ozonation was found to be significantly more effective at alkaline pH, with the pseudo-first-order rate constant being much higher at pH 9 than at acidic pH. bioline.org.br

The equilibrium constant for the formation of N-chloroamides from amides and hypochlorite (B82951) is also pH-dependent. The reaction between N-methylbenzamides and hypochlorite to form N-chloro-compounds and the subsequent hydrolysis are two halves of an equilibrium process influenced by pH. researchgate.net

Substituent Effects on Reaction Pathways

The reactivity of the benzene ring and the amide functional group in this compound is significantly modulated by the electronic properties of the chlorine and methyl substituents.

Electronic Effects of Chlorine and Methyl Groups

The two substituents on the benzene ring, chlorine and methyl, exert opposing electronic effects that influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Methyl Group: The methyl group at the 2-position is an electron-donating group. It pushes electron density into the benzene ring through both an inductive effect (+I) and hyperconjugation. This activates the ring, making it more susceptible to electrophilic attack than benzene. The methyl group is also an ortho, para-director.

In this compound, these effects combine. The ring is activated by the methyl group and deactivated by the chlorine group. The directing effects of both groups are reinforcing. The methyl group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The chlorine group directs to its ortho (positions 3 and 5) and para (position 1, which is blocked) positions. Therefore, electrophilic substitution on this compound would be strongly favored at positions 3 and 5.

In reactions involving the amide group, such as the Hofmann rearrangement, these substituents also play a critical role. Electron-donating groups on the migrating phenyl ring, like the methyl group, can stabilize the positive charge that develops at the migration origin in the transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups like chlorine generally slow down such rearrangements unless their resonance effects can stabilize the transition state. oup.com

Types of Reactions Involving this compound

The reactivity of this compound is characterized by the interplay of its three key functional components: the chlorinated aromatic ring, the amide group, and the methyl substituent. These features allow the compound to participate in a variety of chemical transformations.

The chlorine atom at the C4 position of the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAAr), although it requires specific conditions. The benzene ring is generally considered deactivated towards nucleophilic attack due to the electron-withdrawing nature of the amide group. However, under forcing conditions (high temperature, high pressure) or with the use of highly reactive nucleophiles, the chlorine atom can be displaced.

Analogous studies on other chloro-substituted aromatic compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, show that the 4-chloro group can be successfully displaced by various nucleophiles, including thiols, hydrazines, and azide (B81097) ions, to yield a range of 4-substituted derivatives. mdpi.com For this compound, similar reactions are plausible.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxy-2-methylbenzamide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-methylbenzamide |

| Amine | Ammonia (B1221849) (NH₃) or Alkylamines | 4-Amino-2-methylbenzamide |

The amide group is a primary site for chemical modification. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the carbonyl carbon is electrophilic.

N-Alkylation and N-Acylation: The hydrogen atoms on the amide nitrogen can be substituted through reactions with alkyl halides or acyl chlorides, typically in the presence of a base. This leads to the formation of N-substituted or N,N-disubstituted benzamides.

Dehydration: Treatment with strong dehydrating agents can convert the primary amide to the corresponding nitrile, 4-chloro-2-methylbenzonitrile.

Reactions involving the Carbonyl Group: The carbonyl oxygen can be protonated under acidic conditions, which is the initial step in acid-catalyzed hydrolysis. The carbonyl carbon is the site of attack for nucleophiles. In synthetic chemistry, related compounds are often formed through amide coupling reactions, where a carboxylic acid (like 4-chloro-2-methylbenzoic acid) is activated and reacted with an amine. degres.eu This highlights the electrophilic nature of the carbonyl carbon.

The functional groups of this compound can undergo both oxidation and reduction under appropriate conditions.

Reduction: The amide group is generally resistant to catalytic hydrogenation but can be reduced to a primary amine by powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction would yield 4-chloro-2-methylbenzylamine. The chloro-substituent is typically unaffected by these reagents.

Oxidation: The aromatic ring and amide group are relatively stable to oxidation. However, the benzylic methyl group can be oxidized under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would convert the methyl group into a carboxylic acid, forming 4-chloro-1,2-benzenedicarboxylic acid (4-chlorophthalic acid) after subsequent hydrolysis of the amide.

The hydrolysis of the amide bond in this compound to form 4-chloro-2-methylbenzoic acid and ammonia is a fundamental reaction, which can be catalyzed by either acid or base.

The mechanism of acid-catalyzed hydrolysis of benzamides has been studied extensively and is known to proceed via different pathways depending on the concentration of the acid. researchgate.netresearchgate.net

In moderately concentrated acid solutions, the reaction follows a bimolecular mechanism, often designated as the A-AC2 or AOT2 mechanism. cdnsciencepub.com This pathway involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The first step is the rapid and reversible protonation of the highly basic carbonyl oxygen atom by the acid catalyst (H₃O⁺). This forms a resonance-stabilized cation, which significantly increases the electrophilicity of the carbonyl carbon. Nitrogen protonation is less favorable as it would disrupt the resonance stabilization of the amide group. cdnsciencepub.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This is typically the rate-determining step of the reaction. researchgate.net

Formation of a Tetrahedral Intermediate: The attack by water leads to the formation of a protonated tetrahedral intermediate.

Proton Transfer and Elimination: A series of rapid proton transfers occurs. A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom, converting the -NH₂ group into a better leaving group (-NH₃⁺). The lone pair on the hydroxyl oxygen then assists in the departure of ammonia (NH₃).

Product Formation: The elimination of ammonia results in the formation of the protonated carboxylic acid, which then loses a proton to yield 4-chloro-2-methylbenzoic acid and regenerates the acid catalyst.

Table 2: Key Steps in the A-AC2 Mechanism for Acid-Catalyzed Hydrolysis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Reversible O-protonation of the amide | Resonance-stabilized protonated amide |

| 2 | Rate-determining nucleophilic attack by H₂O | Protonated tetrahedral intermediate |

| 3 | Proton transfer from oxygen to nitrogen | Tetrahedral intermediate with -NH₃⁺ group |

| 4 | Elimination of ammonia (NH₃) | Protonated carboxylic acid + Ammonia |

In very strong acid media (e.g., >60% H₂SO₄), the reaction mechanism can shift. Under these conditions, a second proton transfer may occur, leading to a different pathway that involves the formation of a highly electrophilic acylium ion, which is then attacked by water. researchgate.net

Hydrolysis Mechanisms of the Amide Bond

Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of amides, including aromatic amides like this compound, is a fundamental reaction that converts the amide into a carboxylate salt and an amine or ammonia. The reaction is typically promoted by heating with a strong aqueous base, such as sodium hydroxide. Amides are generally resistant to hydrolysis due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. cdnsciencepub.com Consequently, forcing conditions are often required. nih.gov

The generally accepted mechanism for this transformation is a nucleophilic acyl substitution that proceeds through a stepwise pathway. nih.gov The process begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide. This addition step leads to the formation of a tetrahedral intermediate, where the negative charge is localized on the oxygen atom. This intermediate is typically unstable and collapses to reform the carbonyl double bond. This collapse results in the expulsion of the leaving group, which in this case is the amide anion (⁻NH₂). The amide anion is a very strong base and a poor leaving group, making this step energetically unfavorable and often rate-determining. However, the reaction is driven to completion by a subsequent, rapid, and irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion, which deprotonates the acid to form a stable carboxylate salt and ammonia.

The reactivity of substituted benzamides in base-catalyzed hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased susceptibility leads to an acceleration of the hydrolysis rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thus retarding the reaction rate.

For this compound, two substituents influence the reaction rate: the chloro group at the para-position and the methyl group at the ortho-position. The chloro group is an electron-withdrawing group (through induction) and is expected to accelerate the rate of hydrolysis. The methyl group is an electron-donating group (through induction and hyperconjugation) and is expected to decelerate the rate. Additionally, the ortho-methyl group can introduce steric hindrance, which may slow the reaction by impeding the approach of the nucleophile. The net effect on the hydrolysis rate depends on the balance of these competing electronic and steric effects. The activating effect of the para-chloro substituent is generally significant.

The influence of substituents on the rate of alkaline hydrolysis can be quantified using the Hammett equation, log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant, and ρ is the reaction constant. For the base-catalyzed hydrolysis of substituted benzamides, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing substituents. sci-hub.se

The following table presents research findings on the relative rates of hydrolysis for various substituted benzamides, illustrating the impact of different electronic and steric factors.

Table 1: Relative Rates of Alkaline Hydrolysis of Substituted Benzamides at 100°C

| Substituent (Position) | Relative Rate (k/k₀) | Hammett Constant (σ) |

|---|---|---|

| p-NO₂ | - | 0.78 |

| m-NO₂ | 5.60 | 0.71 |

| m-Br | 2.97 | 0.39 |

| m-I | 2.60 | 0.35 |

| p-Br | 1.91 | 0.23 |

| p-I | 1.69 | 0.18 |

| H (Benzamide) | 1.00 | 0.00 |

| m-NH₂ | 0.93 | -0.16 |

| m-CH₃ | 0.83 | -0.07 |

| p-CH₃ | 0.65 | -0.17 |

| p-OCH₃ | 0.49 | -0.27 |

| p-NH₂ | 0.20 | -0.66 |

Data sourced from reference viu.ca. Note: A specific relative rate for p-NO₂ was not provided in the source but is known to be high.

Elucidation of Reaction Mechanisms

Identification of Rate-Limiting Steps

In the base-catalyzed hydrolysis of amides, the reaction proceeds via a multi-step mechanism, and identifying the rate-limiting step (also known as the rate-determining step, RDS) is crucial for understanding the reaction's kinetics. For benzamides, there are two primary candidates for the RDS:

Formation of the tetrahedral intermediate (k₁): The initial nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Breakdown of the tetrahedral intermediate (k₂): The expulsion of the amide anion (⁻NH₂) from the intermediate.

Studies on the hydrolysis of various amides have shown that either step can be rate-limiting depending on the amide's structure and the reaction conditions. For many simple amides and benzamides, the breakdown of the tetrahedral intermediate (k₂) is considered the RDS. This is because the amide anion is a very poor leaving group due to its high basicity. However, the relative rates of these steps can be influenced by substituents on the aromatic ring.

The positive value of the Hammett reaction constant (ρ ≈ +2) for the base-catalyzed hydrolysis of substituted benzamides provides strong evidence regarding the RDS. sci-hub.seviu.ca A positive ρ value signifies that the transition state has a greater negative charge density than the reactants. This is consistent with the first step (k₁), the nucleophilic attack of OH⁻, being the rate-limiting step. During this step, the negative charge of the hydroxide ion becomes distributed over the developing tetrahedral intermediate, stabilizing the transition state for electron-withdrawing substituents. If the second step (k₂) were rate-limiting, the leaving group's departure would be facilitated by electron-donating groups that stabilize the developing positive charge on the carbonyl carbon, which would correspond to a negative ρ value. Therefore, for many substituted benzamides, kinetic evidence points to the formation of the tetrahedral intermediate as the rate-limiting step.

However, for some amides, particularly those with better leaving groups or under specific conditions, the C-N bond cleavage step (k₂) can become rate-determining. For instance, in the hydrolysis of N-ethylbenzamide, computational studies have suggested that the second transition state, corresponding to C-N bond cleavage, is the rate-determining step.

Proton Transfer Mechanisms

Proton transfer is an integral part of the base-catalyzed hydrolysis mechanism of this compound. Although the reaction is initiated by a hydroxide ion, proton transfers occur in the final stages of the reaction. The key proton transfer event happens after the rate-limiting step and the subsequent collapse of the tetrahedral intermediate.

The breakdown of the intermediate yields a carboxylic acid (4-chloro-2-methylbenzoic acid) and an amide anion (⁻NH₂). The amide anion is an exceptionally strong base (the pKa of its conjugate acid, ammonia, is about 38). The carboxylic acid produced is, as its name implies, acidic (pKa typically around 4-5). A rapid and essentially irreversible proton transfer occurs from the carboxylic acid to the amide anion.

Concerted vs. Stepwise Mechanisms

The mechanism of base-catalyzed amide hydrolysis is overwhelmingly considered to be a stepwise mechanism . This pathway involves discrete, sequential steps: the nucleophilic addition of the hydroxide ion to form a distinct tetrahedral intermediate, followed by the elimination of the leaving group to yield the products. nih.govlibretexts.org The existence of this tetrahedral intermediate is a cornerstone of the accepted mechanism for nucleophilic acyl substitution reactions.

A concerted mechanism , where bond formation (C-OH) and bond cleavage (C-N) occur simultaneously through a single transition state without the formation of an intermediate, is generally not favored for base-catalyzed amide hydrolysis. The high energy barrier associated with simultaneously breaking the strong C-N bond while forming the C-O bond makes this pathway less likely than the stepwise process. The stepwise mechanism allows for the distribution of charge in the more stable tetrahedral intermediate.

While concerted mechanisms have been computationally investigated and sometimes proposed for other types of amide hydrolysis, such as neutral or some enzyme-catalyzed reactions, the evidence for the base-catalyzed pathway points strongly towards a stepwise process involving the formation and subsequent breakdown of a tetrahedral intermediate. researchgate.netcdnsciencepub.com

Catalytic Applications and Ligand Development Research

Role of this compound Derivatives as Ligands in Metal-Catalyzed Reactions

While this compound itself is primarily a synthetic intermediate, its derivatives have been explored in the context of catalysis, either as directing groups for C-H activation or as precursors to more complex ligands for metal-catalyzed cross-coupling reactions. The amide functional group is a powerful coordinating moiety, and its electronic and steric properties can be fine-tuned through substitution on the aromatic ring and the nitrogen atom.